molecular formula C9H12FNO B12085807 2-Amino-2-(4-fluoro-2-methylphenyl)ethanol

2-Amino-2-(4-fluoro-2-methylphenyl)ethanol

Cat. No.: B12085807
M. Wt: 169.20 g/mol
InChI Key: ORMVQCBVLBZZFR-UHFFFAOYSA-N
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Description

2-Amino-2-(4-fluoro-2-methylphenyl)ethanol is an organic compound that features a fluorinated aromatic ring and an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-fluoro-2-methylphenyl)ethanol typically involves the reaction of 2-fluoro-4-methylaniline with an appropriate epoxide or aldehyde. One common method is the reaction of 2-fluoro-4-methylaniline with glycidol under basic conditions to yield the desired amino alcohol . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-fluoro-2-methylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(4-fluoro-2-methylphenyl)acetaldehyde, while substitution reactions can produce various derivatives with different functional groups on the aromatic ring .

Scientific Research Applications

2-Amino-2-(4-fluoro-2-methylphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-fluoro-2-methylphenyl)ethanol involves its interaction with various molecular targets. The amino alcohol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorinated aromatic ring can enhance the compound’s lipophilicity, allowing it to diffuse more easily into cells and interact with intracellular targets. These interactions can modulate biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino alcohol group and a fluorinated aromatic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-amino-2-(4-fluoro-2-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3

InChI Key

ORMVQCBVLBZZFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(CO)N

Origin of Product

United States

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